2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid
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Overview
Description
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
The synthesis of 2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Introduction of the Sulfonyl Group: The hexadecylsulfonyl group is introduced through a sulfonation reaction using hexadecylsulfonyl chloride in the presence of a base such as pyridine.
Hydrazone Formation: The hydrazono group is formed by reacting the sulfonylated quinoline with hydrazine hydrate under reflux conditions.
Final Functionalization:
Chemical Reactions Analysis
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the hydrazono group to an amino group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Hydrolysis: Acidic or basic hydrolysis can cleave the ether bond, resulting in the formation of the corresponding phenol and quinoline derivatives.
Scientific Research Applications
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: The compound’s hydrazono group makes it a useful probe for studying enzyme-substrate interactions in biochemical assays.
Industrial Applications: It is explored as a corrosion inhibitor in metal protection due to its strong adsorption properties on metal surfaces.
Mechanism of Action
The mechanism of action of 2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Signal Transduction Pathways: It modulates signal transduction pathways by interacting with key proteins involved in cell signaling, leading to altered cellular responses.
Membrane Interaction: The hexadecylsulfonyl group enhances the compound’s ability to integrate into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
2-(2-(Hexadecylsulfonyl)hydrazono)-5-methyl-3-(2-(p-tolyloxy)phenyl)-1,2-dihydroquinoline-4-sulfonic acid can be compared with similar compounds such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ in their functional groups and applications.
Sulfonyl Hydrazones: Compounds like sulfonyl hydrazone derivatives used in diabetes treatment (e.g., sulfonylureas) have similar hydrazono groups but differ in their core structures and biological targets.
Phenyl Ether Derivatives: Compounds like diphenyl ether herbicides share the phenyl ether linkage but differ in their overall structure and mode of action.
Properties
CAS No. |
155637-00-6 |
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Molecular Formula |
C39H53N3O6S2 |
Molecular Weight |
724.0 g/mol |
IUPAC Name |
2-(2-hexadecylsulfonylhydrazinyl)-5-methyl-3-[2-(4-methylphenoxy)phenyl]quinoline-4-sulfonic acid |
InChI |
InChI=1S/C39H53N3O6S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-29-49(43,44)42-41-39-37(38(50(45,46)47)36-31(3)21-20-23-34(36)40-39)33-22-17-18-24-35(33)48-32-27-25-30(2)26-28-32/h17-18,20-28,42H,4-16,19,29H2,1-3H3,(H,40,41)(H,45,46,47) |
InChI Key |
PUAHVTNIZZGPPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NNC1=NC2=CC=CC(=C2C(=C1C3=CC=CC=C3OC4=CC=C(C=C4)C)S(=O)(=O)O)C |
Origin of Product |
United States |
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